molecular formula C12H15FN2O4 B2900228 Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate CAS No. 1881289-41-3

Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate

Cat. No.: B2900228
CAS No.: 1881289-41-3
M. Wt: 270.26
InChI Key: SKGONPIGYHXGNP-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate: is an organic compound with the molecular formula C12H15FN2O4 and a molecular weight of 270.26 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluoro-nitrophenyl moiety, and a methylcarbamate group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate typically involves the reaction of 3-fluoro-4-nitroaniline with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a probe to investigate the binding sites of various enzymes and proteins .

Medicine: Although not used directly as a therapeutic agent, this compound is used in medicinal chemistry research to develop new drugs and therapeutic agents. It helps in understanding the structure-activity relationships of potential drug candidates .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. It can be used as an intermediate in the synthesis of pesticides and herbicides .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the catalytic site. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

  • Tert-butyl N-(3-chloro-4-nitrophenyl)-N-methylcarbamate
  • Tert-butyl N-(3-bromo-4-nitrophenyl)-N-methylcarbamate
  • Tert-butyl N-(3-iodo-4-nitrophenyl)-N-methylcarbamate

Comparison: Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and iodo analogs, the fluoro derivative exhibits different reactivity and binding affinity towards molecular targets. The fluoro group is less bulky and more electronegative, which can influence the compound’s overall behavior in chemical and biological systems .

Properties

IUPAC Name

tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14(4)8-5-6-10(15(17)18)9(13)7-8/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGONPIGYHXGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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